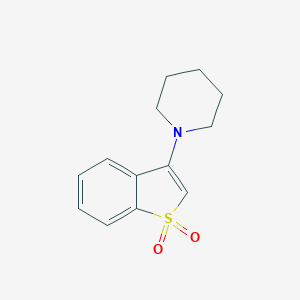
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol. This compound is characterized by the presence of a piperidine ring attached to a benzo[b]thiophene moiety with a 1,1-dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the organophotocatalysed synthesis of 2-piperidinones via a [1 + 2 + 3] strategy. This method utilizes easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions to produce diverse substituted 2-piperidinones . The reaction conditions typically involve the use of organophotocatalysts and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperidine ring and the benzo[b]thiophene moiety, which provide multiple reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the specific reagents used.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide can be compared with other similar compounds, such as piperidine derivatives and benzo[b]thiophene derivatives. These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. For example, piperidine derivatives are commonly used in pharmaceuticals and agrochemicals, while benzo[b]thiophene derivatives are studied for their potential biological activities and electronic properties. The uniqueness of this compound lies in its combination of the piperidine ring and the benzo[b]thiophene moiety with a 1,1-dioxide functional group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1022-19-1 |
|---|---|
Molekularformel |
C13H15NO2S |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
3-piperidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO2S/c15-17(16)10-12(14-8-4-1-5-9-14)11-6-2-3-7-13(11)17/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
HAXRUOPYSZWQND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Key on ui other cas no. |
1022-19-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















